molecular formula C21H14 B102353 3-Methylbenzo(a)pyrene CAS No. 16757-81-6

3-Methylbenzo(a)pyrene

Cat. No. B102353
CAS RN: 16757-81-6
M. Wt: 266.3 g/mol
InChI Key: PIAGFISXZFTFAL-UHFFFAOYSA-N
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Description

3-Methylbenzo(a)pyrene (3-MeBaP) is a polycyclic aromatic hydrocarbon (PAH) that is formed during incomplete combustion of organic matter. It is a potent carcinogen and mutagen that has been extensively studied due to its adverse effects on human health and the environment.

Mechanism Of Action

The mechanism of action of 3-Methylbenzo(a)pyrene involves the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA and cause mutations. The reactive intermediates can also form adducts with proteins and lipids, leading to oxidative stress and cell damage. The carcinogenicity of 3-Methylbenzo(a)pyrene is thought to be mediated by its ability to induce DNA damage and mutations.

Biochemical And Physiological Effects

Exposure to 3-Methylbenzo(a)pyrene has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, inflammation, and DNA damage. In animal studies, 3-Methylbenzo(a)pyrene has been shown to induce tumors in various organs, including the lung, liver, and skin. Chronic exposure to 3-Methylbenzo(a)pyrene has also been associated with respiratory and cardiovascular diseases in humans.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Methylbenzo(a)pyrene in lab experiments is its high potency as a carcinogen and mutagen, which allows for the detection of low levels of DNA damage and mutations. However, 3-Methylbenzo(a)pyrene is also highly toxic and requires careful handling and disposal. The synthesis of 3-Methylbenzo(a)pyrene can be challenging, and the purity of the compound can affect the results of experiments.

Future Directions

Future research on 3-Methylbenzo(a)pyrene should focus on understanding the mechanisms of its toxicity and carcinogenicity in more detail. This could involve studying the effects of 3-Methylbenzo(a)pyrene on specific cell types and organs, as well as investigating the role of oxidative stress and inflammation in its toxicity. Further research is also needed to develop more efficient and cost-effective synthesis methods for 3-Methylbenzo(a)pyrene, as well as to explore the potential use of 3-Methylbenzo(a)pyrene as a biomarker for PAH exposure.

Synthesis Methods

3-Methylbenzo(a)pyrene can be synthesized by the reaction of benzo(a)pyrene (BaP) with methanol in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the yield of 3-Methylbenzo(a)pyrene depends on the reaction conditions. The purity of the synthesized compound can be determined by gas chromatography-mass spectrometry (GC-MS) analysis.

Scientific Research Applications

3-Methylbenzo(a)pyrene has been widely used in scientific research to study the carcinogenicity and mutagenicity of PAHs. It has been shown to induce DNA damage and mutations in various cell types, including human lung cells and mouse lymphoma cells. 3-Methylbenzo(a)pyrene has also been used to investigate the mechanisms of PAH metabolism and toxicity in vivo and in vitro.

properties

CAS RN

16757-81-6

Product Name

3-Methylbenzo(a)pyrene

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

3-methylbenzo[a]pyrene

InChI

InChI=1S/C21H14/c1-13-6-7-14-8-11-19-18-5-3-2-4-15(18)12-16-9-10-17(13)20(14)21(16)19/h2-12H,1H3

InChI Key

PIAGFISXZFTFAL-UHFFFAOYSA-N

SMILES

CC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C1)C=C5

Canonical SMILES

CC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C1)C=C5

Other CAS RN

16757-81-6

synonyms

3-Methylbenzo[a]pyrene

Origin of Product

United States

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